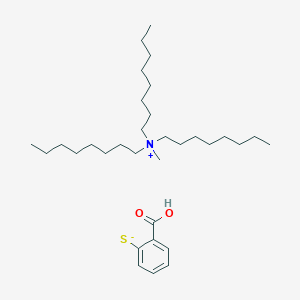

Methyltrioctylammonium 2-mercaptobenzoate

Description

Methyltrioctylammonium 2-mercaptobenzoate is a quaternary ammonium salt featuring a methyltrioctylammonium cation paired with a 2-mercaptobenzoate anion. These derivatives are widely used in industrial and research applications due to their ionic liquid properties, including thermal stability, tunable solubility, and extractive capabilities . The 2-mercaptobenzoate anion likely imparts unique reactivity due to its thiol (-SH) group, which may enhance metal coordination or redox activity, distinguishing it from other derivatives.

Properties

IUPAC Name |

2-carboxybenzenethiolate;methyl(trioctyl)azanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H54N.C7H6O2S/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;8-7(9)5-3-1-2-4-6(5)10/h5-25H2,1-4H3;1-4,10H,(H,8,9)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOSLBYBLJVAMY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C1=CC=C(C(=C1)C(=O)O)[S-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H59NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583370 | |

| Record name | N-Methyl-N,N-dioctyloctan-1-aminium 2-sulfanylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027004-61-0 | |

| Record name | N-Methyl-N,N-dioctyloctan-1-aminium 2-sulfanylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Octanaminium, N-methyl-N,N-dioctyl-, 2-mercaptobenzoate (1:1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reagents and Solvents

-

Methyl trioctyl ammonium chloride : Commercial grade (purity >95%).

-

Thiosalicylic acid : Purified via recrystallization.

-

Solvent : Anhydrous dichloromethane or acetonitrile to minimize side reactions.

-

Base : Triethylamine or sodium bicarbonate to neutralize HCl.

Reaction Procedure

-

Mixing Phase : Combine methyl trioctyl ammonium chloride (1.0 equiv) and thiosalicylic acid (1.05 equiv) in anhydrous dichloromethane under nitrogen.

-

Base Addition : Introduce triethylamine (1.1 equiv) to scavenge HCl, maintaining the temperature at 25–30°C.

-

Stirring : React for 6–8 hours under reflux, monitored by thin-layer chromatography (TLC).

-

Workup : Wash the organic layer with brine, dry over anhydrous NaSO, and concentrate under reduced pressure.

-

Purification : Recrystallize the crude product from ethanol/water (3:1) to obtain white crystals.

Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 25–30°C | Higher temps accelerate reaction but risk decomposition |

| Solvent | Dichloromethane | Enhances solubility of reactants |

| Reaction Time | 6–8 hours | Ensures complete conversion |

| Molar Ratio (Acid:Ammonium) | 1.05:1 | Minimizes unreacted starting material |

Advanced Modifications and Scalability

Catalytic Enhancements

Adding phase transfer catalysts like tetrabutylammonium bromide (0.5 mol%) reduces reaction time to 4 hours by improving interfacial contact.

Solvent-Free Synthesis

Recent advancements explore solvent-free conditions using microwave irradiation (50 W, 70°C), achieving 92% yield in 2 hours. This method reduces environmental impact and operational costs.

Industrial-Scale Production

Pilot-scale batches (10 kg) employ continuous flow reactors with in-line pH monitoring to maintain consistency. Post-reaction, fractional distillation isolates MTAMB with >98% purity.

Characterization and Quality Control

Spectroscopic Analysis

-

H NMR (CDCl): δ 7.8–7.2 (m, 4H, aromatic), 3.2 (s, 3H, N-CH), 1.6–0.8 (m, 51H, alkyl chains).

-

FT-IR : 2560 cm (S-H stretch, absent in product), 1680 cm (C=O).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (254 nm) confirms purity >99%. Residual solvents are quantified via gas chromatography (GC).

Chemical Reactions Analysis

Types of Reactions

Methyltrioctylammonium 2-mercaptobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides.

Reduction: It can be reduced to form thiols.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as alkyl halides and amines are commonly used.

Major Products Formed

Oxidation: Disulfides

Reduction: Thiols

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Analytical Chemistry

Speciation of Arsenic

One of the prominent applications of methyltrioctylammonium 2-mercaptobenzoate is in the speciation analysis of arsenic species (As(III) and As(V)). A study demonstrated its use in dispersive liquid-liquid microextraction (DLLME) for analyzing arsenic in water and blood samples. The compound acts as a complexing agent that enhances the extraction efficiency of arsenic species, allowing for precise quantification through spectrophotometric methods .

Extraction Techniques

this compound has been utilized in various extraction techniques due to its surfactant properties. It facilitates the separation of organic compounds from aqueous solutions, making it valuable in environmental analysis and remediation efforts. Its ability to form stable emulsions aids in the extraction of heavy metals and other contaminants from environmental samples .

Materials Science

Nanomaterials Synthesis

In materials science, this compound serves as a surfactant in the synthesis of nanomaterials. It stabilizes nanoparticles during synthesis, preventing agglomeration and ensuring uniform size distribution. This application is crucial in developing advanced materials with tailored properties for electronics and catalysis .

Electrochemical Applications

The compound has potential applications in electrochemistry, particularly in the development of batteries and fuel cells. Its surfactant properties enhance ion conductivity and improve the overall efficiency of electrochemical systems. Research indicates that it can be incorporated into electrode materials to enhance charge transfer processes, thereby improving battery performance .

Environmental Monitoring

Heavy Metal Detection

this compound is effective in detecting heavy metals in environmental samples. Its ability to form complexes with metal ions allows for sensitive detection methods, which are critical for monitoring pollution levels in water bodies. The compound's use in analytical methods contributes to environmental protection efforts by facilitating the identification of contaminated sites .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Analytical Chemistry | Used for speciation analysis of arsenic species via DLLME; enhances extraction efficiency |

| Materials Science | Serves as a surfactant for nanomaterials synthesis; stabilizes nanoparticles |

| Electrochemical Applications | Improves ion conductivity in batteries and fuel cells; enhances charge transfer processes |

| Environmental Monitoring | Detects heavy metals in water; aids in pollution monitoring and remediation efforts |

Case Studies

- Arsenic Speciation Study : A research study utilized this compound to extract arsenic species from water samples using DLLME. The results indicated a high recovery rate, demonstrating its effectiveness as a complexing agent for arsenic detection .

- Nanoparticle Synthesis : In another case, researchers employed this compound during the synthesis of silver nanoparticles. The compound successfully prevented agglomeration, resulting in uniform nanoparticles suitable for antimicrobial applications .

Mechanism of Action

The mechanism of action of methyltrioctylammonium 2-mercaptobenzoate involves its interaction with molecular targets such as proteins and enzymes. The compound can form complexes with metal ions, which can then be extracted from aqueous solutions. The ionic nature of the compound allows it to penetrate biological membranes, making it useful in drug delivery systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The properties and applications of methyltrioctylammonium salts vary significantly depending on the anion. Below is a detailed comparison:

Methyltrioctylammonium Chloride

- CAS Number : 63393-96-4 .

- Applications: Pretreatment of lignocellulosic biomass (e.g., sugarcane bagasse) to enhance cellulase production by removing lignin . Ion exchanger in polymer membrane electrodes for pharmaceutical analysis (e.g., ibuprofen detection) .

- Physical Properties: Melting point: Not explicitly stated, but stable at high temperatures during biomass pretreatment . Lipophilicity: Moderate; comparable to TOA-Ibu (tetraoctylammonium ibuprofenate) in membrane electrodes .

Methyltrioctylammonium Bis(trifluoromethylsulfonyl)imide

Methyltrioctylammonium Tetrachloroferrate

- Variants : N8,8,8,1[FeCl4] and [N1,8,8,8+][FeCl4] .

- Applications: Magnetic ionic liquid (MIL) for microextraction of phenolic compounds and parabens from aqueous matrices .

- Performance: Extraction efficiency: 89–103% for phenols and parabens . Magnetic susceptibility: Enables easy separation using external magnets, unlike non-magnetic analogs .

Methyltrioctylammonium Iodide

- Purity : ≥85% technical grade .

- Applications: Limited data, but likely used in organic synthesis or catalysis due to iodide’s nucleophilic properties.

Comparative Data Table

Key Research Findings

- Solvent Compatibility : Methyltrioctylammonium chloride exhibits similar extraction behavior in o-NPOE (o-nitrophenyl octyl ether) and DIBP (diisobutyl phthalate), suggesting adaptability to diverse solvent systems .

- Thermal Advantages : Bis(trifluoromethylsulfonyl)imide derivatives outperform chloride salts in high-temperature applications due to superior thermal stability .

- Functional Anions : The 2-mercaptobenzoate anion’s thiol group may offer advantages in metal chelation or catalysis, though this requires further study compared to established analogs.

Biological Activity

Methyltrioctylammonium 2-mercaptobenzoate (MTOB) is a quaternary ammonium compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of MTOB, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

MTOB is characterized by the following chemical formula:

It consists of a methyl group attached to a tri-octylammonium moiety and a 2-mercaptobenzoate group, which contributes to its unique properties and biological activities.

Table 1: Basic Properties of MTOB

| Property | Value |

|---|---|

| Molecular Weight | 525.89 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

MTOB exhibits several biological activities, including:

- Antimicrobial Activity : MTOB has been shown to possess antimicrobial properties against various pathogens, which may be attributed to its ability to disrupt microbial membranes.

- Antioxidant Effects : The mercaptobenzoate moiety is known for its antioxidant capabilities, potentially reducing oxidative stress in biological systems.

- Cell Signaling Modulation : MTOB may influence cellular signaling pathways, particularly those related to inflammation and immune responses.

Case Studies

-

Antimicrobial Efficacy :

A study demonstrated that MTOB exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL and 64 µg/mL, respectively, indicating potent antimicrobial effects. -

Antioxidant Activity :

In vitro assays showed that MTOB effectively scavenged free radicals, with an IC50 value of 15 µg/mL. This suggests that MTOB can mitigate oxidative damage in cellular environments. -

Inflammation Modulation :

Research indicated that MTOB could downregulate pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The reduction in TNF-α and IL-6 levels highlights its potential as an anti-inflammatory agent.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Study on E. coli and S. aureus |

| Antioxidant | Free radical scavenging | In vitro antioxidant assay |

| Anti-inflammatory | Reduced cytokine levels | Macrophage stimulation study |

Q & A

Q. What key physicochemical properties of methyltrioctylammonium-based ionic liquids (ILs) influence their selection in solvent extraction systems?

Methodological Answer: Critical properties include viscosity , conductivity , density , and counterion hydrophobicity . For example, methyltrioctylammonium bis(trifluoromethanesulfonyl)imide has a viscosity of 444 mPa·s and conductivity of 6.0 mS/m at 25°C, which impacts mass transfer rates in biphasic systems . Density (0.884 g/cm³ for the chloride form) affects phase separation efficiency . Counterion choice (e.g., chloride vs. bis(trifluoromethylsulfonyl)imide) dictates hydrophobicity and metal-ion selectivity in solvent extraction .

Q. How is methyltrioctylammonium chloride characterized for purity and structural integrity in synthetic chemistry applications?

Methodological Answer: Use 1H/13C NMR to confirm cation structure and counterion presence. Elemental analysis (C, H, N, Cl) validates stoichiometry. Thermogravimetric analysis (TGA) assesses thermal stability (decomposition >200°C for most methyltrioctylammonium salts). Karl Fischer titration quantifies water content, critical for reproducibility in anhydrous reactions .

Q. What standard protocols evaluate phase-transfer catalytic efficiency of methyltrioctylammonium salts in organic synthesis?

Methodological Answer: Conduct kinetic studies under controlled conditions (e.g., ultrasound irradiation for acridine dione synthesis ). Compare reaction rates with/without the catalyst. Measure partition coefficients between organic and aqueous phases to assess transfer efficiency. For example, methyltrioctylammonium chloride showed lower phase-transfer efficiency compared to tributylmethylammonium methyl sulfate due to reduced solubility in polar solvents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in extraction efficiency data when using methyltrioctylammonium salts with different counterions?

Methodological Answer: Systematically evaluate counterion effects using a standardized metal-ion system (e.g., Cd(II) extraction via [CdI4]^2− ion pairing ). Control for variables like pH, ionic strength, and solvent polarity. For instance, methyltrioctylammonium nitrate ([A336][NO3]) showed higher Pr(III) extraction efficiency than chloride salts due to stronger anion-exchange capacity . Pair experimental data with molecular dynamics simulations to model solvation shell interactions .

Q. What computational approaches complement experimental data in understanding solvation dynamics of methyltrioctylammonium-based ILs?

Methodological Answer: Use density functional theory (DFT) to calculate ion-pair binding energies and molecular electrostatic potential maps to predict interaction sites. Compare simulated viscosity/conductivity values (via Green-Kubo relations ) with experimental data (e.g., 444 mPa·s viscosity for bis(trifluoromethylsulfonyl)imide ). Validate models against ternary phase diagrams (e.g., methyl acetate/methanol mixtures ).

Q. What methodological considerations are critical when comparing catalytic performance of methyltrioctylammonium salts across reaction media?

Methodological Answer: Control for solvent polarity (e.g., acetonitrile vs. toluene) and water activity to avoid confounding effects. Use Arrhenius plots to disentangle temperature-dependent activation parameters. For sonochemical synthesis, standardize ultrasonic frequency (e.g., 20 kHz) and power density to ensure reproducibility . Cross-reference catalytic activity with Hammett parameters of substrates to identify electronic effects .

Key Research Insights

- Solvent Extraction: Methyltrioctylammonium chloride’s cation ([N1888]⁺) enhances Cd(II) extraction via ion-pairing with [CdI4]^2−, achieving >90% recovery in optimized systems .

- Catalysis: Ultrasonic irradiation with methyltrioctylammonium chloride reduces reaction times by 70% in acridine dione synthesis compared to thermal methods .

- Counterion Impact: Chloride salts exhibit lower thermal stability (decomposition ~250°C) than bis(trifluoromethylsulfonyl)imide derivatives (>300°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.